Fluopipamine

Description

Structure

3D Structure

Properties

IUPAC Name |

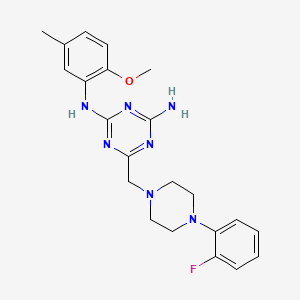

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN7O/c1-15-7-8-19(31-2)17(13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-3-5-16(18)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISYIQGVADELBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) with a unique pharmacological profile, distinguished by its potent agonism at the sigma-1 receptor. This dual mechanism of action contributes to its efficacy in treating a range of psychiatric disorders, including obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological characterization of fluvoxamine, intended for researchers and professionals in the field of drug development. The document details synthetic routes, key experimental protocols, quantitative pharmacological data, and the signaling pathways modulated by this significant therapeutic agent.

Introduction and Discovery

Fluvoxamine was developed by Kali-Duphar, a subsidiary of Solvay Pharmaceuticals in Belgium, and was first introduced in Switzerland in 1983 under the trade name Floxyfral.[1] It was one of the pioneering SSRIs to be launched and gained approval from the U.S. Food and Drug Administration (FDA) in 1994 for the treatment of obsessive-compulsive disorder, marketed as Luvox.[1] The development of fluvoxamine was a significant advancement in psychopharmacology, offering a more targeted approach to treating psychiatric disorders with a generally improved side-effect profile compared to older tricyclic antidepressants.[2]

Chemical Profile

-

IUPAC Name: 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine

-

Chemical Formula: C₁₅H₂₁F₃N₂O₂

-

Molecular Weight: 318.34 g/mol

-

CAS Number: 54739-18-3

Synthesis of Fluvoxamine

Several synthetic routes for fluvoxamine have been reported. A common and practical approach involves a multi-step synthesis starting from 4-trifluoromethylbenzonitrile.

Synthesis Pathway

A representative synthesis of fluvoxamine proceeds through the following key steps:

-

Grignard Reaction: 4-Trifluoromethylbenzonitrile reacts with a Grignard reagent, such as 4-methoxybutylmagnesium bromide, to form an intermediate ketone after hydrolysis.

-

Oximation: The resulting ketone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, undergoes condensation with hydroxylamine to form the corresponding oxime.

-

O-Alkylation: The oxime is then O-alkylated with a suitable 2-aminoethylating agent, such as 2-chloroethylamine or 2-bromoethylamine, in the presence of a base to yield fluvoxamine.

-

Salt Formation (Optional): The fluvoxamine free base can be converted to its maleate salt for improved stability and solubility by reacting it with maleic acid.[3]

A modified and practical synthetic method starts from 4-trifluoromethylbenzonitrile and proceeds via a Grignard reaction, hydrolysis, and oximation, resulting in a total yield of 36.16%.[4][5] Another described method involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone with hydroxylamine, followed by reaction of the resulting oxime with 2-chloroethylamine.[3]

Pharmacological Profile

Fluvoxamine's therapeutic effects are primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT) and its unique agonistic activity at the sigma-1 receptor.

Receptor Binding Affinity

The selectivity of fluvoxamine for SERT over other neurotransmitter transporters and receptors is a key feature of its pharmacological profile.

| Receptor/Transporter | Ki (nM) |

| Serotonin Transporter (SERT) | 2.5 |

| Sigma-1 Receptor | 36 |

| Norepinephrine Transporter (NET) | 1427 |

| Alpha-1 Adrenergic Receptor | 1288 |

| 5-HT2C Receptor | 5786 |

| Data compiled from various sources.[1][6] |

Functional Activity

Fluvoxamine is a potent inhibitor of serotonin reuptake. In a study on rat frontal cortex, the EC₅₀ for SERT occupancy by fluvoxamine was determined to be 0.48 ng/mL in plasma and 0.22 ng/mL in brain extracellular fluid.[7][8]

Pharmacokinetics

| Parameter | Value |

| Bioavailability | 53% |

| Protein Binding | ~80% |

| Elimination Half-life | 12-15 hours (single dose), prolonged at steady-state |

| Metabolism | Extensively hepatic, primarily via oxidative demethylation |

| Data compiled from various sources.[9][10] |

Experimental Protocols

Radioligand Binding Assay for SERT Affinity

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., fluvoxamine) for the serotonin transporter using a competitive radioligand binding assay.

Materials:

-

Membrane preparation from cells expressing human SERT or rodent brain tissue.

-

Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.

-

Test compound (Fluvoxamine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like paroxetine).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control. The total incubation volume is typically 200-250 µL.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[11][12][13][14][15]

Serotonin Reuptake Inhibition Assay using Synaptosomes

This protocol describes a method to measure the functional inhibition of serotonin reuptake by a test compound in synaptosomes.

Materials:

-

Synaptosome preparation from rodent brain tissue (e.g., striatum or cortex).

-

[³H]-Serotonin.

-

Test compound (Fluvoxamine) at various concentrations.

-

Krebs-Ringer buffer (or similar physiological buffer).

-

Uptake inhibitor for non-specific uptake control (e.g., a high concentration of a known SERT inhibitor).

-

Filtration apparatus and filters.

-

Scintillation counter and fluid.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosome preparation with varying concentrations of the test compound or buffer for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-Serotonin to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a SERT inhibitor). Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.[16][17][18][19][20]

Signaling Pathways

Inhibition of Serotonin Transporter (SERT)

Fluvoxamine's primary mechanism of action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The transporter protein functions by co-transporting serotonin with sodium (Na⁺) and chloride (Cl⁻) ions into the presynaptic neuron, a process that is coupled to the counter-transport of potassium (K⁺) ions.[21][22][23]

Sigma-1 Receptor Agonism

Fluvoxamine is a potent agonist at the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[24][25] Activation of the sigma-1 receptor by fluvoxamine has been shown to modulate several downstream signaling pathways, including those involved in neuroprotection, anti-inflammatory responses, and the regulation of neurotransmitter systems.[26][27][28][29] This agonism may contribute to the anxiolytic and antidepressant effects of fluvoxamine and is a key differentiator from other SSRIs.[30][31]

Conclusion

Fluvoxamine remains a clinically important therapeutic agent with a well-characterized synthesis and a unique dual mechanism of action. Its high affinity for the serotonin transporter, coupled with its potent agonism at the sigma-1 receptor, provides a pharmacological profile that is distinct among SSRIs. This in-depth technical guide has provided a comprehensive overview of the key aspects of fluvoxamine's discovery, synthesis, and pharmacology, offering valuable information for researchers and professionals in the field of drug development and neuroscience. Further research into the intricate signaling pathways modulated by fluvoxamine, particularly its effects mediated by the sigma-1 receptor, will continue to enhance our understanding of its therapeutic benefits and may pave the way for the development of novel therapeutics with improved efficacy and tolerability.

References

- 1. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 2. Fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sid.ir [sid.ir]

- 4. [Improved method of fluvoxamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved method of fluvoxamine synthesis [sciengine.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 16. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 22. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 23. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 24. labs.penchant.bio [labs.penchant.bio]

- 25. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 26. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Positive Protective Effects of Sigma-1 Receptor Stimulation with Fluvoxamine after Myocardial Ischemia and Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 31. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

Navigating the Neuropharmacology of Fluvoxamine: A Technical Guide to Receptor Interactions

A Note on Terminology: Initial searches for "fluopipamine" did not yield relevant results for a known pharmaceutical agent. The information presented in this guide pertains to fluvoxamine , a well-documented selective serotonin reuptake inhibitor (SSRI), as it is strongly presumed that "this compound" was a typographical error.

This technical guide provides a comprehensive overview of the target receptors and binding affinities of fluvoxamine, designed for researchers, scientists, and professionals in drug development. The following sections detail the drug's interaction with its primary and secondary targets, the experimental methodologies used to determine these interactions, and the associated signaling pathways.

Primary and Secondary Target Receptors

Fluvoxamine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, fluvoxamine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1]

In addition to its high affinity for SERT, fluvoxamine is a potent agonist at the sigma-1 (σ1) receptor .[2][3] This interaction is thought to contribute to its therapeutic effects, including its potential efficacy in psychotic depression.[3][4] Fluvoxamine exhibits significantly lower affinity for other neurotransmitter receptors, such as adrenergic, dopaminergic, histaminergic, and muscarinic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[5]

Quantitative Binding Affinity Data

The binding affinity of fluvoxamine for its primary targets has been quantified through various in vitro studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Target Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | Fluvoxamine | Human | Radioligand Binding | 1.5 | [5] |

| Serotonin Transporter (SERT) | [3H]paroxetine | Mouse Brain | Radioligand Binding | 5.52 | [6] |

| Sigma-1 (σ1) Receptor | Fluvoxamine | Not Specified | Not Specified | 36 | [2] |

Experimental Protocols

The determination of fluvoxamine's binding affinity is primarily achieved through radioligand binding assays. The following is a generalized protocol for such an experiment.

Radioligand Binding Assay for SERT and Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of fluvoxamine for the serotonin transporter (SERT) and the sigma-1 receptor.

Materials:

-

Membrane Preparation: Homogenized tissue or cell culture preparations expressing the target receptor (e.g., human platelet membranes for SERT, or cells transfected with the sigma-1 receptor).

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]citalopram or [3H]paroxetine for SERT; --INVALID-LINK---pentazocine for the sigma-1 receptor).

-

Test Compound: Fluvoxamine in a range of concentrations.

-

Assay Buffer: A buffer solution appropriate for the specific receptor being studied.

-

Filtration Apparatus: A vacuum filtration system with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: The membrane preparation, radioligand, and varying concentrations of fluvoxamine are incubated together in the assay buffer. This allows for competitive binding between the radioligand and fluvoxamine to the target receptor.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of fluvoxamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Fluvoxamine's interaction with its target receptors initiates downstream signaling cascades that are believed to be responsible for its therapeutic effects.

Serotonin Transporter (SERT) Inhibition

By blocking serotonin reuptake, fluvoxamine leads to an accumulation of serotonin in the synapse. This increased availability of serotonin results in enhanced activation of various postsynaptic serotonin receptors, leading to a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression. The long-term adaptive changes in the brain, including alterations in receptor density and signaling pathways, are thought to be crucial for the antidepressant and anxiolytic effects of fluvoxamine.

Sigma-1 (σ1) Receptor Agonism

Fluvoxamine's agonism at the sigma-1 receptor has been linked to the modulation of several intracellular signaling pathways. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and neuronal plasticity.

Activation of the sigma-1 receptor by fluvoxamine has been shown to:

-

Modulate the nNOS/PSD-95/NMDAR signaling pathway : This pathway is critical for synaptic plasticity and neuronal function.[7][8]

-

Alleviate Endoplasmic Reticulum (ER) Stress : Fluvoxamine can attenuate the unfolded protein response (UPR) by reducing the expression of markers like IRE-1, PERK, and ATF-6.[7][8] This can protect neurons from apoptosis and promote cell survival.

References

- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Tolerability and safety of fluvoxamine and other antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the early preclinical data on fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is crucial for understanding the foundational pharmacological profile of this compound and serves as a valuable resource for professionals in drug development and neuroscience research.

Core Mechanism of Action

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake in the brain.[1] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3][4] In vitro studies have demonstrated that fluvoxamine has a very weak effect on the reuptake of norepinephrine and dopamine.[3]

Beyond its primary action on SERT, fluvoxamine also exhibits a high affinity for the sigma-1 receptor (S1R), where it acts as an agonist.[2][4][5] This interaction with the S1R is thought to contribute to its therapeutic effects by modulating cellular stress responses and inflammation.[2][4] Fluvoxamine has negligible affinity for various other receptors, including α1-, α2-, β-adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, and 5-HT2 receptors, which contributes to its favorable side-effect profile compared to other psychotropic drugs.[2][3]

Caption: Primary mechanism of action of Fluvoxamine.

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of fluvoxamine.

Table 1: Receptor Binding and Transporter Inhibition

| Target | Species | Assay Type | Value | Parameter | Reference |

| SERT | Rat | Inhibition of [3H]5-HT uptake into astrocyte cultures | - | - | [5] |

| σ1 Receptor | - | Binding affinity | High Affinity | Agonist | [5] |

No specific quantitative values for SERT inhibition were available in the provided search results.

Table 2: In Vitro and In Vivo CYP450 Inhibition

| CYP Isozyme | System | Substrate | Ki (nM) | Notes | Reference |

| CYP2C19 | Human Liver Microsomes | (S)-mephenytoin | 70-80 (unbound) | Ki,ub values were in a narrow range across six livers. | [6] |

| CYP2C19 | In Vivo (Human) | (S)-mephenytoin | 1.9 ± 1.1 (unbound) | Inhibition potency is ~40 times greater in vivo than in vitro. | [6] |

| CYP1A2 | - | - | - | Fluvoxamine is a potent inhibitor. | [7] |

| CYP3A4 | - | - | - | Less potent inhibition than CYP1A2. | [7][8] |

| CYP2D6 | - | - | - | Minimal affinity and clinically insignificant role in metabolism. | [7][8] |

Table 3: Pharmacokinetic Parameters in Animals

| Species | Route of Administration | Key Findings | Reference |

| Rat, Dog, Hamster, Mouse, Rabbit | - | Main metabolic pathway was similar across species. | [1] |

| Rat, Dog | - | Complete absorption. | [1] |

Table 4: Pharmacokinetic Parameters in Humans

| Parameter | Value | Notes | Reference |

| Oral Bioavailability | ~50% | Due to first-pass hepatic metabolism. | [7] |

| Time to Peak Plasma Concentration | 2-8 hours (capsules, film-coated tablets)4-12 hours (enteric-coated tablets) | - | [7][9] |

| Plasma Protein Binding | ~77% | Low compared to other SSRIs. | [7] |

| Elimination Half-life (single dose) | 12-15 hours | Biphasic elimination. | [7] |

| Elimination Half-life (steady-state) | Prolonged by 30-50% | - | [7] |

| Metabolism | Extensive oxidative metabolism | Nine metabolites identified, none pharmacologically active. | [7] |

| Excretion | Predominantly in urine as metabolites | < 4% as parent compound. | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of preclinical findings.

CYP2C19 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibition constant (Ki) of fluvoxamine for the CYP2C19 enzyme.

Methodology:

-

System: Human liver microsomes and a cDNA-expressed microsomal system (Supersomes) were utilized.

-

Probe Substrate: (S)-mephenytoin was used as the specific probe for CYP2C19 activity.

-

Incubation: Various concentrations of fluvoxamine were co-incubated with the microsomal preparation and (S)-mephenytoin.

-

Analysis: The formation of the metabolite, (S)-4-hydroxy-mephenytoin, was quantified using a suitable analytical method (e.g., HPLC-MS/MS).

-

Data Calculation: The inhibition constant (Ki) was calculated based on the total added fluvoxamine concentration (Ki,total) and the unbound fluvoxamine concentration (Ki,ub), taking into account nonspecific binding to microsomal proteins.

Caption: Workflow for in vitro CYP inhibition assay.

In Vivo CYP2C19 Inhibition Study (Human)

Objective: To determine the in vivo inhibition constant (Ki) of fluvoxamine for CYP2C19 in healthy volunteers.

Methodology:

-

Study Population: 12 healthy volunteers.

-

Dosing Regimen: Subjects received steady-state doses of fluvoxamine (0, 37.5, 62.5, and 87.5 mg/day).

-

Probe Administration: A single oral dose (100 mg) of the CYP2C19 probe, (S)-mephenytoin, was administered.

-

Sample Collection: Plasma samples were collected to determine fluvoxamine and (S)-4-hydroxy-mephenytoin concentrations.

-

Data Analysis: The formation clearance of (S)-4-hydroxy-mephenytoin was calculated. The in vivo Ki was determined from the correlation between the ratio of uninhibited to inhibited formation clearances and the average steady-state plasma concentration of fluvoxamine.

Caption: Logical flow of the in vivo CYP inhibition study.

Conclusion

The early preclinical studies of fluvoxamine established its profile as a potent and selective serotonin reuptake inhibitor with a notable affinity for the sigma-1 receptor. Pharmacokinetic studies in both animals and humans have characterized its absorption, distribution, metabolism, and excretion, providing a foundation for its clinical development. The detailed investigation into its inhibitory effects on cytochrome P450 enzymes has been critical in understanding its potential for drug-drug interactions. This in-depth guide serves as a technical resource for researchers and professionals, offering a consolidated view of the foundational data that underpins the clinical use of fluvoxamine.

References

- 1. Review of the animal pharmacology and pharmacokinetics of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]

- 5. fluvoxamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of Fluopipamine analogs

An In-depth Technical Guide on the Structure-Activity Relationship of Phenylpiperazine Analogs as Dopamine and Serotonin Receptor Ligands

Introduction

Phenylpiperazine derivatives represent a significant class of psychoactive compounds that have been extensively studied for their interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. These receptors are crucial targets in the development of therapeutic agents for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenylpiperazine analogs, focusing on their binding affinities for dopamine D2-like (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. Due to the limited publicly available information on a specific compound named "Fluopipamine," this guide will focus on the broader class of substituted phenylpiperazine derivatives, which likely encompasses the structural features and pharmacological profile of interest.

Core Structure and Pharmacophore

The fundamental pharmacophore of the compounds discussed herein consists of a phenylpiperazine moiety connected via a linker to another chemical entity, often an aromatic or heterocyclic group. The nature and substitution patterns on both the phenyl ring of the piperazine and the terminal group, as well as the length and composition of the linker, play a critical role in determining the affinity and selectivity of these analogs for their target receptors.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki, in nM) of various substituted phenylpiperazine analogs for human dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2A receptors. This data has been compiled from multiple in vitro radioligand binding studies.

Table 1: Binding Affinities of Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors

| Compound ID | Phenylpiperazine Substitution | Linker | Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |

| 1 | Unsubstituted | -(CH2)4- | Thiophen-3-yl-benzamide | >1500 | 0.17 | >8800 |

| 6a | 2-F | -(CH2)4- | Thiophen-3-yl-benzamide | ~750 | 0.2 | ~3750 |

| Analogue A | 2-OCH3 | -(CH2)3- | Coumarin | High | High | - |

| Analogue B | 3-Cl | -(CH2)2- | Phenyl | 940 | - | - |

| Analogue C | 4-Cl | -(CH2)2- | Phenyl | High | - | - |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Binding Affinities of Phenylpiperazine Analogs at Serotonin 5-HT1A and 5-HT2A Receptors

| Compound ID | Phenylpiperazine Substitution | Linker | Terminal Group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Analogue D | 2-OCH3 | -(CH2)3- | Coumarin | Nanomolar range | Nanomolar range |

| Analogue E | Unsubstituted | Indazole-3-carboxamide | - | High | High |

| 10 | 2-Cl | Indazole-3-carboxamide | - | High | High |

| 11 | 2-CH3 | Indazole-3-carboxamide | - | High | High |

Data compiled from multiple sources.[4][5][6]

Structure-Activity Relationship Insights

Substitutions on the Phenylpiperazine Moiety:

-

Dopamine D2/D3 Receptors: Introduction of a substituent at the ortho position of the phenyl ring of the piperazine moiety, such as a methoxy group, appears to be a favorable modification for binding to the D2 receptor.[5] Halogen substitutions, particularly fluorine, can significantly influence D3 receptor affinity and selectivity over D2.[3] For instance, compound 6a with a 2-fluoro substitution on the phenylpiperazine ring exhibits high affinity for the D3 receptor (Ki = 0.2 nM) and substantial selectivity over the D2 receptor (~500-fold).[3]

-

Serotonin 5-HT1A/5-HT2A Receptors: The substitution pattern on the aryl part of the piperazine moiety also impacts the affinity for serotonin receptors.[5]

The Linker Region:

-

The length and nature of the linker connecting the phenylpiperazine core to the terminal moiety are critical for optimal receptor interaction. For D3 selective ligands, a saturated four-carbon chain has been shown to be effective.[1]

The Terminal Group:

-

The terminal group plays a crucial role in defining the pharmacological profile. Benzamide moieties, particularly those containing thiophene, have been instrumental in developing high-affinity and selective D3 receptor ligands.[1][3] The ability of these compounds to engage in a bitopic binding mode, where the N-phenylpiperazine occupies the orthosteric binding site and the benzamide moiety interacts with a secondary binding pocket, is thought to contribute to their high D3 selectivity.[1] For serotonin receptors, various terminal groups, including coumarins and indazole-carboxamides, have been explored, leading to compounds with high affinity.[4][5]

Experimental Protocols

Radioligand Binding Assays

A general protocol for determining the binding affinity of test compounds for dopamine and serotonin receptors is outlined below.

Caption: General workflow for in vitro radioligand binding assays.

Detailed Methodologies:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2S, D3, or serotonin 5-HT1A or 5-HT2A receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The membrane homogenates are incubated with a specific radioligand (e.g., [3H]-raclopride for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compounds in an appropriate buffer.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays

Functional activity (agonist, antagonist, or partial agonist) is often determined using cellular assays that measure downstream signaling events upon receptor activation.

Caption: Workflow for a functional cAMP signaling assay.

Detailed Methodologies:

-

Cell Culture: CHO-K1 cells expressing the human dopamine D2 receptor are cultured.

-

cAMP Assay: Cells are incubated with a known agonist (e.g., dopamine) to stimulate a response (in the case of D2 receptors, a decrease in cAMP levels). The test compounds are added at various concentrations to assess their ability to inhibit the agonist-induced response.

-

Measurement: The intracellular levels of cyclic AMP (cAMP) are measured, typically using a commercially available immunoassay kit.

-

Analysis: The percentage of inhibition of the agonist response is calculated to determine the antagonistic efficacy of the test compounds.[5]

Signaling Pathways

Dopamine D2-like receptors and serotonin 5-HT1A and 5-HT2A receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

-

Dopamine D2 Receptors: These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.

-

Serotonin 5-HT2A Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C.

Conclusion

The structure-activity relationships of phenylpiperazine analogs are complex, with subtle structural modifications leading to significant changes in receptor affinity, selectivity, and functional activity. The development of highly selective ligands, particularly for the D3 receptor, has been a major focus of research and has been guided by the principles of bitopic ligand design. A thorough understanding of the SAR for this class of compounds is essential for the rational design of novel therapeutic agents with improved efficacy and reduced side-effect profiles for the treatment of various central nervous system disorders. Further research is warranted to explore a wider chemical space and to fully elucidate the molecular determinants of ligand-receptor interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ricerca.uniba.it [ricerca.uniba.it]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic and metabolic properties of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The information is collated from various scientific studies to support research and development activities.

Pharmacokinetic Profile

Fluvoxamine's journey through the body is characterized by efficient absorption, extensive metabolism, and a pharmacokinetic profile that can be influenced by patient-specific factors.

Absorption and Distribution:

Following oral administration, fluvoxamine is almost completely absorbed from the gastrointestinal tract.[1][2] The presence of food does not significantly affect the extent of absorption.[1][2] Despite its near-complete absorption, the oral bioavailability of fluvoxamine is approximately 50% due to significant first-pass metabolism in the liver.[1][2]

Peak plasma concentrations (Cmax) are typically reached within 2 to 8 hours for capsules and film-coated tablets, and 4 to 12 hours for enteric-coated tablets.[3][4] Steady-state plasma concentrations are generally achieved within 5 to 10 days of initiating therapy.[1][2] Notably, steady-state concentrations are often 30% to 50% higher than what would be predicted from single-dose data, suggesting non-linear pharmacokinetics.[1][2][4] This non-linearity means that plasma concentrations can increase disproportionately with higher doses.[1][2] The plasma protein binding of fluvoxamine is approximately 77%, which is considered low compared to other SSRIs.[1][2][4]

Table 1: Key Pharmacokinetic Parameters of Fluvoxamine

| Parameter | Value | Reference |

| Bioavailability | ~50% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2-8 hours (capsules/film-coated tablets) | [3][4] |

| 4-12 hours (enteric-coated tablets) | [3][4] | |

| Time to Steady State | 5-10 days | [1][2][4] |

| Plasma Protein Binding | ~77% | [1][2][4] |

| Elimination Half-Life (t½) | ~15-20 hours (single dose) | [3][4] |

| Prolonged by 30-50% at steady-state | [1][2] |

Metabolism and Excretion:

Fluvoxamine undergoes extensive metabolism, primarily in the liver through oxidative pathways.[1][2] At least eleven different metabolites have been identified in human urine, none of which are known to have significant pharmacological activity.[3][4][5] The major metabolic pathway involves oxidative demethylation of the methoxy group by the cytochrome P450 enzyme CYP2D6, forming a fluvoxaminoalcohol intermediate.[5] This intermediate is then further oxidized by alcohol dehydrogenase to form the main metabolite, fluvoxamine acid.[5] Another significant metabolic route, accounting for 20-40% of urinary metabolites, involves the substitution or removal of the amino group, a process mediated by CYP1A2.[5]

The specific cytochrome P450 isoenzymes involved in fluvoxamine metabolism are key to understanding its drug-drug interaction profile. While CYP2D6 and CYP1A2 are major players, fluvoxamine itself is a potent inhibitor of CYP1A2 and CYP2C19, and to a lesser extent, CYP3A4 and CYP2D6.[1][2] This inhibitory action can lead to clinically significant drug interactions by impairing the metabolism of co-administered drugs.[1][2][4]

Excretion of fluvoxamine and its metabolites occurs predominantly through the urine, with less than 4% of the parent drug being excreted unchanged.[5] The elimination of fluvoxamine follows a biphasic pattern, with a mean terminal half-life of about 15 to 20 hours after a single dose, which is prolonged at steady state.[3][4]

Experimental Protocols

The following section outlines the general methodologies employed in the pharmacokinetic and metabolic studies of fluvoxamine.

Pharmacokinetic Studies in Humans:

A typical in vivo pharmacokinetic study to determine parameters like bioavailability, Tmax, Cmax, and half-life involves the following steps:

-

Subject Recruitment: Healthy volunteers or specific patient populations are enrolled.

-

Drug Administration: A single oral dose of fluvoxamine is administered.

-

Serial Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of fluvoxamine is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[6]

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate the key parameters.

References

- 1. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. Fluvoxamine alters the activity of energy metabolism enzymes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dopamine D2 Receptor: A Technical Guide to Fluphenazine as a Research Tool

For Immediate Release

A comprehensive technical guide has been developed to support researchers, scientists, and drug development professionals in utilizing fluphenazine as a potent tool for investigating the dopamine D2 receptor. This document provides an in-depth overview of fluphenazine's binding characteristics, functional activity, and detailed experimental protocols, positioning it as a critical resource for advancing our understanding of dopamine signaling in both normal and pathological states.

The initial investigation into "fluopipamine" for dopamine D2 receptor research yielded no specific compound, suggesting a likely misspelling of the intended molecule. Extensive analysis of compounds with similar names and functions strongly indicates that fluphenazine , a well-established phenothiazine antipsychotic with high affinity for the D2 receptor, was the intended subject of interest.

Key Insights into Fluphenazine's Interaction with Dopamine Receptors

Fluphenazine is a powerful antagonist of dopamine receptors, exhibiting a particularly high affinity for the D2 subtype, which is a key target in the treatment of psychosis.[1][2] Its mechanism of action involves blocking the postsynaptic D1 and D2 dopamine receptors in the brain.[3]

Quantitative Data Summary: Fluphenazine Binding Affinities

| Receptor Subtype | Binding Affinity (Ki in nM) |

| Dopamine D2 | 0.4[1] |

| Dopamine D1 | 2.3[1] |

| Dopamine D3 | 1.4[1] |

| Dopamine D4 | 7.1[1] |

| Dopamine D5 | 25[1] |

Delving into the Functional Effects of Fluphenazine

As a D2 receptor antagonist, fluphenazine effectively blocks dopamine-induced signaling. A primary consequence of this is the inhibition of adenylate cyclase activity, a key enzyme in the production of the second messenger cyclic AMP (cAMP). While the classical view focuses on G-protein mediated pathways, contemporary research also explores the role of β-arrestin in D2 receptor signaling. Antipsychotic drugs are known to antagonize the interaction between the D2 receptor and β-arrestin 2.[4]

Experimental Methodologies for D2 Receptor Research

This guide provides detailed protocols for essential experiments in dopamine D2 receptor research using fluphenazine.

Radioligand Binding Assay: A fundamental technique to determine the affinity of a compound for a receptor. The provided protocol details the use of [3H]fluphenazine to label D1 and D2 dopamine receptors in mouse striatal membranes.[5] Key steps include membrane preparation, incubation with the radioligand and a competitive non-labeled ligand, separation of bound and free radioligand by filtration, and quantification of radioactivity.[5]

In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the brains of living animals. The guide outlines a procedure for implanting a microdialysis probe into a specific brain region, perfusing it with artificial cerebrospinal fluid, and collecting samples for the analysis of dopamine levels following the administration of fluphenazine.[3]

β-Arrestin Recruitment Assay: To investigate the functional selectivity of compounds, β-arrestin recruitment assays are employed. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay, which can monitor the interaction between the D2 receptor and β-arrestin 2 in living cells.[4][6]

Visualizing Complex Biological Processes

To facilitate a deeper understanding, the guide includes diagrams generated using the DOT language to illustrate key concepts.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of fluphenazine.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. jmedchem.com [jmedchem.com]

- 2. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Development of Fluvoxamine

A Note on Nomenclature: This document details the development of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. Initial inquiries regarding "Fluopipamine" did not yield information on a known pharmaceutical agent, suggesting a likely misspelling. The following information pertains to Fluvoxamine, a well-documented and clinically significant medication.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the history, synthesis, mechanism of action, and clinical evaluation of Fluvoxamine.

Introduction and Development History

Fluvoxamine was developed by Kali-Duphar, a subsidiary of Solvay Pharmaceuticals in Belgium, and was first introduced in Switzerland in 1983. It was one of the earliest SSRIs to be launched. In 1994, it received approval from the U.S. Food and Drug Administration (FDA) for the treatment of Obsessive-Compulsive Disorder (OCD), making it the first non-tricyclic antidepressant approved for this indication. Subsequently, it has been approved in various countries for the treatment of major depressive disorder, social anxiety disorder, and panic disorder.[1]

Chemical Synthesis

The chemical synthesis of Fluvoxamine maleate can be achieved through a multi-step process. A common synthetic route starts with 4-trifluoromethylbenzonitrile. The key steps involve a Grignard reaction, followed by hydrolysis and oximation to form the oxime intermediate. This intermediate is then alkylated to introduce the aminoethoxy side chain, yielding the Fluvoxamine free base. Finally, the free base is treated with maleic acid to form the stable maleate salt.

A described method for the synthesis involves the following key transformations:

-

Step 1: Oximation: 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is reacted with hydroxylamine in the presence of a base to form the corresponding oxime.

-

Step 2: Alkylation: The oxime intermediate is then reacted with 2-chloroethylamine to yield the fluvoxamine base.

-

Step 3: Salt Formation: The resulting fluvoxamine base is treated with maleic acid to produce fluvoxamine maleate.

The following diagram illustrates a general workflow for the synthesis of Fluvoxamine.

Mechanism of Action

Fluvoxamine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin (5-HT) reuptake in neurons.[2][3] In addition to its SSRI activity, Fluvoxamine is a potent agonist of the sigma-1 receptor, which distinguishes it from many other SSRIs.[4][5] It has negligible affinity for other neurotransmitter receptors, such as adrenergic, cholinergic, dopaminergic, and histaminergic receptors.[3][5]

By blocking the serotonin transporter (SERT), Fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This action is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

Fluvoxamine binds with high affinity to the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6] Agonism at the sigma-1 receptor has been linked to several downstream effects, including the modulation of intracellular calcium signaling, regulation of endoplasmic reticulum (ER) stress, and anti-inflammatory responses.[6][7] The activation of the sigma-1 receptor by Fluvoxamine is thought to contribute to its therapeutic profile, potentially including its efficacy in treating certain types of depression and its neuroprotective effects.[7]

The diagram below illustrates the primary mechanisms of action of Fluvoxamine.

Pharmacological Profile

Fluvoxamine's pharmacological profile is characterized by its high selectivity for the serotonin transporter and the sigma-1 receptor.

| Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | 10-20 | [2] |

| Sigma-1 Receptor | 36 | [4] |

| Norepinephrine Transporter (NET) | >1000 | [5] |

| Dopamine Transporter (DAT) | >1000 | [5] |

Note: Ki values can vary between studies depending on the experimental conditions.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~53% | [8] |

| Protein Binding | ~80% | [5] |

| Elimination Half-life | 13.6 - 15.6 hours (single dose) | [4] |

| Metabolism | Hepatic (primarily CYP2D6 and CYP1A2) | [4] |

Preclinical and Clinical Development

Preclinical studies in animal models demonstrated Fluvoxamine's efficacy as an antidepressant and anxiolytic. These studies were crucial in establishing its pharmacological profile and providing the rationale for its clinical development.

The efficacy of Fluvoxamine for the treatment of OCD was established in several randomized, double-blind, placebo-controlled clinical trials.

Representative Experimental Protocol for an OCD Clinical Trial:

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult outpatients meeting the DSM criteria for OCD, with a baseline Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) score of ≥ 20.

-

Intervention:

-

Fluvoxamine Group: Initial dose of 50 mg/day, titrated upwards in 50 mg increments every 4-7 days based on efficacy and tolerability, to a maximum dose of 300 mg/day. Doses over 100 mg/day were administered in two divided doses.[9]

-

Placebo Group: Matching placebo administered on the same schedule.

-

-

Primary Efficacy Endpoint: The change from baseline in the total Y-BOCS score at the end of the 12-week treatment period.

-

Secondary Efficacy Endpoints: Clinical Global Impression (CGI) Scale scores.

The following diagram outlines a typical workflow for a clinical trial of Fluvoxamine for OCD.

Sigma-1 Receptor Signaling Pathway

The agonistic action of Fluvoxamine on the sigma-1 receptor initiates a cascade of intracellular events that are thought to contribute to its therapeutic effects, particularly its anti-inflammatory and neuroprotective properties.

Upon binding to Fluvoxamine, the sigma-1 receptor, which is associated with the chaperone protein BiP (Binding immunoglobulin protein) at the endoplasmic reticulum, dissociates from BiP. This dissociation allows the sigma-1 receptor to translocate and interact with various downstream effectors. One key interaction is with the inositol-requiring enzyme 1 (IRE1), which is a sensor of ER stress. By modulating the IRE1 pathway, the sigma-1 receptor can attenuate the inflammatory response. Additionally, sigma-1 receptor activation has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth through signaling pathways involving Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MAPK).

The following diagram depicts the proposed signaling pathway of Fluvoxamine through the sigma-1 receptor.

Conclusion

Fluvoxamine has a rich development history, from its synthesis and preclinical characterization to its establishment as a key therapeutic agent for OCD and other psychiatric disorders. Its dual mechanism of action, involving both potent serotonin reuptake inhibition and unique sigma-1 receptor agonism, continues to be an area of active research. The data and experimental frameworks presented in this guide provide a core understanding of the key milestones and scientific underpinnings of Fluvoxamine's journey from a novel chemical entity to a widely used medication.

References

- 1. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Management of obsessive-compulsive disorder with fluvoxamine extended release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Fluopipamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with significant applications in the treatment of various psychiatric disorders. This document details its chemical properties, pharmacokinetics, mechanism of action, and relevant experimental protocols, presented in a format tailored for research and development professionals.

Core Chemical and Physical Properties

Fluvoxamine is an aralkylketone-derivative agent, structurally distinct from other SSRIs.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 54739-18-3 | [2] |

| Molecular Formula | C₁₅H₂₁F₃N₂O₂ | [3] |

| Molecular Weight | 318.34 g/mol | [3] |

| IUPAC Name | 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine | [3] |

Pharmacokinetic Profile

Fluvoxamine undergoes extensive metabolism in the liver.[2][4] Its pharmacokinetic parameters are crucial for understanding its clinical efficacy and potential drug interactions.

| Parameter | Value | Source |

| Bioavailability | ~53% | [4][5] |

| Plasma Protein Binding | ~77-80% | [3][4][5] |

| Elimination Half-life | 12-15 hours (single dose), 22 hours (repeated dosing) | [3][4] |

| Time to Peak Plasma Concentration | 2-8 hours (capsules, film-coated tablets), 4-12 hours (enteric-coated tablets) | [4][6] |

| Metabolism | Primarily hepatic via CYP2D6 and CYP1A2 | [2][3] |

| Excretion | Primarily renal (94% as metabolites) | [3] |

Mechanism of Action

Fluvoxamine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin (5-HT) reuptake in the presynaptic neuron.[1][7] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][7]

In addition to its primary mechanism as an SSRI, Fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), with a high affinity (Ki = 36 nM).[8][9][10] This interaction is believed to contribute to its anxiolytic and antidepressant effects, and may also play a role in its neuroprotective and anti-inflammatory properties.[8][11][12] Fluvoxamine has negligible affinity for other receptors, including adrenergic, muscarinic, dopaminergic, and histaminergic receptors.[5][8]

Experimental Protocols

Clinical Trial Methodology for Obsessive-Compulsive Disorder (OCD)

A common experimental design to evaluate the efficacy of Fluvoxamine in treating OCD is a multicentre, randomized, double-blind, placebo-controlled trial.[13]

-

Participants: Patients with a primary diagnosis of OCD.

-

Washout Phase: A placebo washout period is initiated before randomization.

-

Randomization: Patients are randomly assigned to receive either Fluvoxamine or a placebo.

-

Dosage: Fluvoxamine is administered at a daily dose ranging from 100-300 mg.[13][14]

-

Duration: The treatment period typically lasts for 10 weeks.[13]

-

Efficacy Assessment: Efficacy is measured using standardized scales such as the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) and the National Institute of Mental Health Obsessive-Compulsive (NIMH-OC) scale.[13]

In Vitro Endocytic Trafficking Assay

To investigate the cellular mechanisms of Fluvoxamine, endocytic trafficking can be assessed in a cell line such as HEK293T.[15]

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine serum.

-

Treatment: Cells are treated with varying concentrations of Fluvoxamine for a specified duration (e.g., 1 hour).

-

Endocytosis Measurement: Endocytosis can be quantified by measuring the uptake of a membrane dye (e.g., FM dye) or a fluorescently labeled protein (e.g., SARS-CoV-2 spike protein).

-

Quantification: The internalization of the label is measured, often as a ratio of the internal signal to the surface signal.

Positron Emission Tomography (PET) for Sigma-1 Receptor Occupancy

To examine the in vivo binding of Fluvoxamine to sigma-1 receptors in the human brain, Positron Emission Tomography (PET) can be employed.[9]

-

Radioligand: A selective sigma-1 receptor ligand, such as [11C]SA4503, is used.

-

Procedure: Each subject undergoes two PET scans: one before and one after a single oral administration of Fluvoxamine.

-

Data Acquisition: Dynamic PET data is acquired with arterial blood sampling.

-

Analysis: The binding potential of the radioligand in various brain regions is calculated using a suitable compartmental model (e.g., a 2-tissue 3-compartment model) to determine receptor occupancy by Fluvoxamine.

References

- 1. PathWhiz [pathbank.org]

- 2. ClinPGx [clinpgx.org]

- 3. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 4. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]

- 8. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Treatment of obsessive-compulsive disorder with fluvoxamine: a multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Management of obsessive-compulsive disorder with fluvoxamine extended release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-Dose Fluvoxamine Modulates Endocytic Trafficking of SARS-CoV-2 Spike Protein: A Potential Mechanism for Anti-COVID-19 Protection by Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Fluvoxamine in DMSO and Water

A Note on Nomenclature: The initial request specified "Fluopipamine." However, extensive database searches indicate this is a likely misspelling of "Fluvoxamine," a well-documented selective serotonin reuptake inhibitor (SSRI). This guide will proceed with the assumption that the compound of interest is Fluvoxamine.

This technical guide provides a comprehensive overview of the solubility of Fluvoxamine and its common salt form, Fluvoxamine Maleate, in dimethyl sulfoxide (DMSO) and water. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Data Presentation: Solubility of Fluvoxamine and its Maleate Salt

The following table summarizes the available quantitative and qualitative data on the solubility of Fluvoxamine and Fluvoxamine Maleate in DMSO and water. It is important to note that variations in experimental conditions can lead to different solubility values.

| Compound | Solvent | Solubility | Data Type |

| Fluvoxamine Maleate | DMSO | ≥ 100 mg/mL (230.20 mM) | Quantitative |

| Fluvoxamine Maleate | DMSO | 86 mg/mL (197.96 mM) | Quantitative |

| Fluvoxamine (maleate) | DMSO | ~30 mg/mL | Quantitative |

| Fluvoxamine Maleate | Water | 20 mg/mL (46.04 mM); requires ultrasound | Quantitative |

| Fluvoxamine Maleate | Water | 4.34 mg/mL | Quantitative |

| Fluvoxamine Maleate | Water | Sparingly soluble | Qualitative |

| Fluvoxamine | Water | Insoluble | Qualitative |

| Fluvoxamine Maleate | Water | 0.00734 mg/mL | Quantitative |

Experimental Protocols: Determination of Equilibrium Solubility

While specific experimental protocols for determining the solubility of Fluvoxamine were not available in the immediate search results, a generalized protocol based on the widely accepted shake-flask method is described below. This method is a standard approach for measuring the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of Fluvoxamine or Fluvoxamine Maleate in DMSO and water.

Materials:

-

Fluvoxamine or Fluvoxamine Maleate powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized or distilled water

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

An excess amount of Fluvoxamine or Fluvoxamine Maleate powder is added to separate vials containing a known volume of DMSO and water, respectively. The excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

The vials are tightly sealed and placed on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to facilitate the dissolution process.

-

The solutions are agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, the samples are centrifuged at a high speed.

-

-

Sample Analysis:

-

Aliquots of the clear supernatant are carefully withdrawn and filtered through a syringe filter to remove any remaining particulate matter.

-

The filtered solutions are then diluted with the respective solvent (DMSO or water) to a concentration that falls within the linear range of the analytical method.

-

The concentration of Fluvoxamine in the diluted samples is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Fluvoxamine and a typical experimental workflow for solubility determination.

Pharmacodynamics and Mechanism of Action

An In-depth Technical Guide on the Core Aspects of Fluvoxamine

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) with a well-established clinical history in the treatment of various psychiatric disorders, including obsessive-compulsive disorder (OCD), depression, and anxiety disorders.[1][2][3] Beyond its recognized role in managing these conditions, recent research has unveiled its potential in modulating inflammatory responses, leading to its investigation as a repurposed therapeutic for conditions like COVID-19.[4][5][6] This guide provides a comprehensive overview of the core scientific and clinical literature on fluvoxamine, tailored for researchers, scientists, and drug development professionals.

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[2][3] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][7] In vitro studies have demonstrated that fluvoxamine is a more potent serotonin reuptake inhibitor than clomipramine, fluoxetine, and desipramine.[8]

Unlike many other psychotropic drugs, fluvoxamine has a low affinity for adrenergic (alpha1, alpha2, beta), cholinergic, dopaminergic, histaminergic, and other serotonin receptors (5HT1A, 5HT1B, 5HT2).[2][8] This high selectivity for the serotonin transporter contributes to its favorable side-effect profile compared to tricyclic antidepressants.[9]

A distinguishing feature of fluvoxamine among SSRIs is its high affinity for the sigma-1 receptor (S1R), where it acts as a potent agonist.[2][7][10] The S1R is an intracellular chaperone protein involved in regulating cellular stress responses and inflammation.[7] Fluvoxamine's agonism at the S1R is thought to contribute to its anti-inflammatory effects by inhibiting cytokine production.[4]

Signaling Pathway of Fluvoxamine's Primary Action

Caption: Fluvoxamine's primary mechanism of action at the synapse.

Pharmacokinetics

Fluvoxamine is well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 8 hours for film-coated tablets.[11] Despite complete absorption, it undergoes first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50%.[11] The drug exhibits a mean terminal elimination half-life of 12 to 15 hours after a single dose, which is prolonged at steady-state.[11]

Fluvoxamine is extensively metabolized in the liver, primarily through oxidative demethylation.[10][11] It is a known inhibitor of several cytochrome P450 (CYP) enzymes, most notably CYP1A2, and to a lesser extent CYP3A4 and CYP2D6.[9][11] This can lead to clinically significant drug-drug interactions. The metabolites of fluvoxamine are not pharmacologically active and are primarily excreted in the urine.[11]

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~50%[11] |

| Protein Binding | 77-80%[10][11] |

| Time to Peak Plasma Concentration | 2-8 hours (film-coated tablets)[11] |

| Elimination Half-Life (single dose) | 12-15 hours[11] |

| Elimination Half-Life (steady-state) | ~22 hours[10] |

| Metabolism | Hepatic (primarily O-demethylation)[10][11] |

| Excretion | Renal (as metabolites)[11] |

Clinical Efficacy

Fluvoxamine has demonstrated efficacy in a range of psychiatric conditions.

Obsessive-Compulsive Disorder (OCD)

Fluvoxamine is widely indicated for the treatment of OCD.[5] Clinical trials have shown that fluvoxamine at doses of 100 to 300 mg/day significantly reduces OCD symptoms compared to placebo.[9] Response rates in these trials ranged from 38% to 52% for fluvoxamine, compared to 0% to 18% for placebo.[9]

Depression

Numerous double-blind, placebo-controlled trials have established the effectiveness of fluvoxamine in treating major depressive disorder.[3] Comparative studies have found its efficacy to be comparable to tricyclic antidepressants like imipramine and clomipramine, as well as other SSRIs such as fluoxetine, paroxetine, and citalopram.[3][12]

Anxiety Disorders

Fluvoxamine has also shown efficacy in the treatment of several anxiety disorders, including panic disorder, social anxiety disorder, and post-traumatic stress disorder (PTSD).[9]

COVID-19

Recent clinical trials have investigated the use of fluvoxamine for the early treatment of COVID-19, with the hypothesis that its anti-inflammatory properties could prevent clinical deterioration.[6][13][14] A meta-analysis of randomized controlled trials suggested that fluvoxamine was associated with a reduction in the risk of clinical deterioration or hospitalization in outpatients with COVID-19.[6][14]

Experimental Protocols

Radiosynthesis of [O-methyl-11C]fluvoxamine for PET Imaging

A two-step radiochemical synthesis has been developed for labeling fluvoxamine with carbon-11 for use as a radioligand in positron emission tomography (PET) studies to assess serotonin uptake sites.[15]

-

Precursor Synthesis: The desmethyl precursor, 5-Hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-[2-(tert-butoxycarbonylamino)ethyl]oxime, is prepared from fluvoxamine maleate through demethylation and introduction of a BOC-protective group.[15]

-

Radiolabeling: The precursor is O-methylated with [11C]methyl iodide in the presence of tetrabutylammonium hydroxide in acetonitrile.[15]

-

Deprotection: The BOC-protective group is removed using trifluoroacetic acid to yield [11C]fluvoxamine.[15]

The final product is obtained with a radiochemical purity of over 98% and a specific radioactivity of 1 ± 0.5 Ci/µmol.[15]

Experimental Workflow for Fluvoxamine Synthesis

Caption: Synthesis of [11C]fluvoxamine for PET imaging.

Safety and Tolerability

Fluvoxamine is generally well-tolerated.[9] The most common adverse event reported in postmarketing studies is nausea.[9] Other less common side effects include somnolence, asthenia, headache, dry mouth, and insomnia.[9] Compared to tricyclic antidepressants, fluvoxamine is associated with fewer anticholinergic and cardiovascular side effects.[9] It is important to be aware of potential drug-drug interactions due to its inhibition of CYP enzymes.[11]

References

- 1. Preclinical evidence on the psychotropic profile of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A review of fluvoxamine and its uses in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluvoxamine for the Early Treatment of COVID-19: A Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]

- 8. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 11. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression [mdpi.com]

- 13. respiratory-therapy.com [respiratory-therapy.com]

- 14. Fluvoxamine for the Early Treatment of COVID-19: A Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Fluvoxamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) with high affinity for the sigma-1 receptor.[1][2][3] It functions by blocking the reuptake of serotonin at the neuronal membrane's serotonin reuptake pump, which enhances serotonin's effects on 5HT1A autoreceptors.[1] This document provides detailed protocols and application notes for the use of fluvoxamine in various in vivo research models, based on findings from preclinical studies.

Mechanism of Action

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[1][4] Unlike other SSRIs, it demonstrates a high affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective properties.[2][3] Fluvoxamine has minimal effects on the reuptake of norepinephrine and dopamine and shows no significant affinity for adrenergic, cholinergic, dopaminergic, histaminergic, or other serotonin receptors.[1]

Pharmacokinetics and Pharmacodynamics

Fluvoxamine is well-absorbed orally, though it undergoes first-pass metabolism, resulting in an absolute bioavailability of approximately 53% in humans.[5][6] It is about 77-80% bound to plasma proteins.[3][6] The metabolism of fluvoxamine primarily occurs in the liver via the cytochrome P450 enzymes CYP2D6 and CYP1A2.[3]

Pharmacokinetic and Pharmacodynamic Parameters in Rodents

| Parameter | Animal Model | Value | Reference |

| SERT Occupancy | Rat (Frontal Cortex) | EC50: 0.48 ng/mL (plasma), 0.22 ng/mL (brain ECF), 14.8 ng/mL (brain tissue) | [7] |

| Maximal SERT Occupancy | Rat (Frontal Cortex) | 95% | [8] |

| Time to Highest SERT Occupancy | Rat (Frontal Cortex) | 10-15 minutes post-infusion | [7] |

| Duration of Maximal SERT Occupancy | Rat (Frontal Cortex) | ~1.5 hours (1 mg/kg), ~7 hours (7.3 mg/kg) | [7] |

Experimental Protocols for In Vivo Studies

Neuroinflammation and Alzheimer's Disease Model

This protocol is designed to assess the efficacy of fluvoxamine in a transgenic mouse model of Alzheimer's disease, focusing on the reduction of amyloid-beta plaques and neuroinflammation.[9][10]

-

Animal Model: 5XFAD transgenic mice.

-

Treatment: Fluvoxamine maleate (FXN).

-

Dosage: 78 nM concentration was found to be effective in vitro for inducing autophagy and inhibiting the NLRP3 inflammasome.[9] For in vivo studies, a comparable dose would need to be determined based on pharmacokinetic data.

-